REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1[Cl:11].CO[CH:15]1[CH2:19][CH2:18][CH:17](OC)O1>CC(O)=O.O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:15]=[CH:19][CH:18]=[CH:17]2)=[CH:6][C:5]=1[Cl:11]
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Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)N)Cl)=O
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Name
|
|
Quantity
|
0.33 mL
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Type
|
reactant
|
Smiles
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COC1OC(CC1)OC
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Name
|
|
Quantity
|
16 mL
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Type
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solvent
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 2 h
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Duration
|
2 h
|
Type
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EXTRACTION
|
Details
|
extracted with EtOAc
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Type
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WASH
|
Details
|
The extract was washed with satd
|
Type
|
DRY_WITH_MATERIAL
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Details
|
NaHCO3 and brine, dried (MgSO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel; eluent: hexane/EtOAc 5/1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C=C1)N1C=CC=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |